

Application Notes: Quantitative Analysis of C₁₅H₁₇BrN₆O₃ in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: C₁₅H₁₇BrN₆O₃

Cat. No.: B15173474

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These application notes provide a detailed protocol for the quantification of **C₁₅H₁₇BrN₆O₃**, a novel small molecule, in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method is suitable for pharmacokinetic studies and other drug development applications.

Introduction

The compound with the molecular formula **C₁₅H₁₇BrN₆O₃** is an investigational drug candidate with potential therapeutic applications. Accurate and reliable quantification of this molecule in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines a validated LC-MS/MS method for the determination of **C₁₅H₁₇BrN₆O₃** in human plasma.

Experimental Protocols

- **C₁₅H₁₇BrN₆O₃** reference standard (≥98% purity)
- Internal Standard (IS): A stable isotope-labeled analog of **C₁₅H₁₇BrN₆O₃** (e.g., ¹³C₆-**C₁₅H₁₇BrN₆O₃**) is recommended. If unavailable, a structurally similar compound with a distinct mass can be used.
- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure (18.2 MΩ·cm)
- Human plasma (K2-EDTA as anticoagulant)
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm particle size).
- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- In a 1.5 mL microcentrifuge tube, add 50 μL of plasma sample.
- Add 10 μL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH).
- Add 200 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 150 μL of the supernatant to a clean autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; re-equilibrate at 5% B for 1.0 min
Column Temperature	40°C
Injection Volume	5 µL

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Gas 1	50 psi
Ion Source Gas 2	60 psi
Curtain Gas	35 psi
IonSpray Voltage	5500 V
Temperature	550°C
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte)	To be determined based on compound structure and fragmentation
MRM Transition (IS)	To be determined based on IS structure and fragmentation
Collision Energy (CE)	To be optimized for analyte and IS
Declustering Potential (DP)	To be optimized for analyte and IS

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for **C15H17BrN6O3**.

Table 3: Calibration Curve and Linearity

Parameter	Value
Calibration Model	Linear, 1/x ² weighting
Linear Range	1 - 1000 ng/mL
Correlation Coefficient (r ²)	≥ 0.995

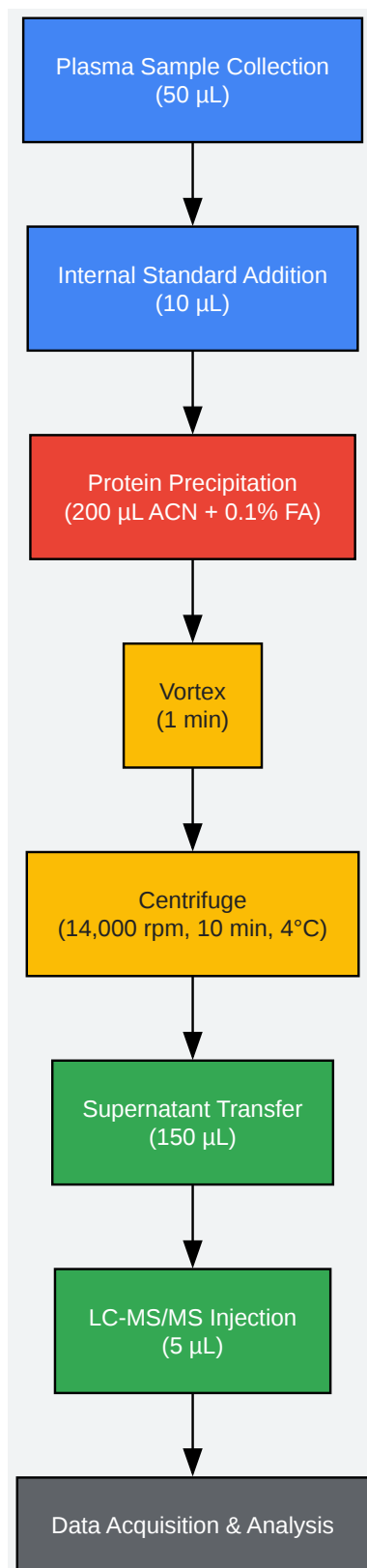
Table 4: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	1	≤ 20%	± 20%	≤ 20%	± 20%
Low QC	3	≤ 15%	± 15%	≤ 15%	± 15%
Mid QC	100	≤ 15%	± 15%	≤ 15%	± 15%
High QC	800	≤ 15%	± 15%	≤ 15%	± 15%

Table 5: Sensitivity and Matrix Effect

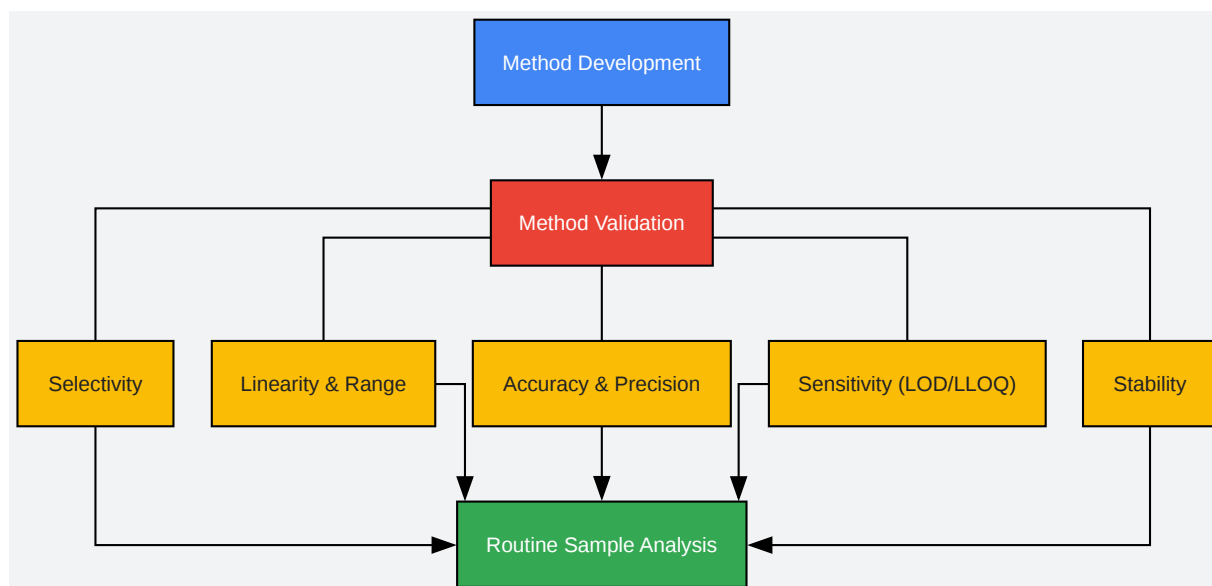
Parameter	Result
Limit of Detection (LOD)	0.5 ng/mL
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Matrix Effect	Within acceptable limits (85-115%)
Recovery	Consistent and reproducible (>85%)

Visualizations



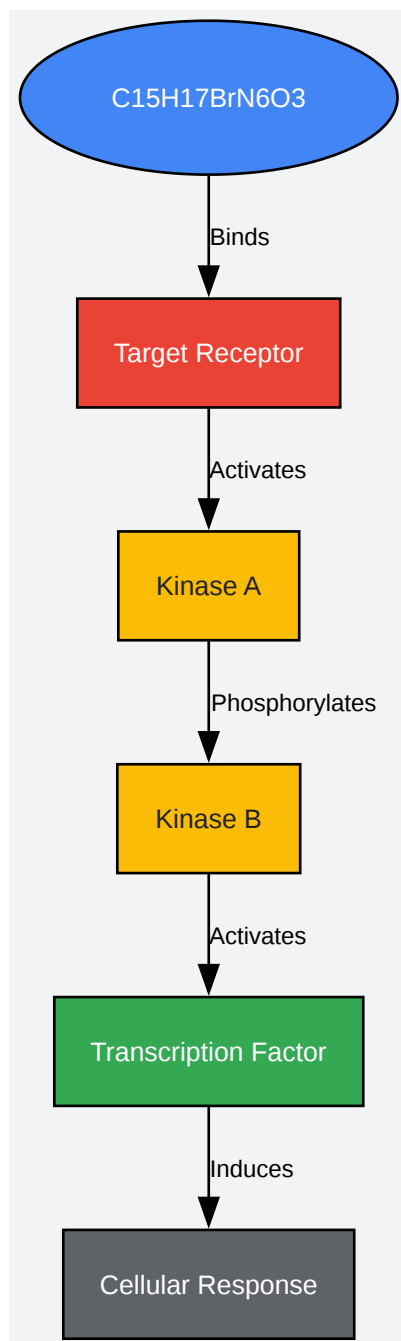
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Caption: Experimental workflow for plasma sample preparation.



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Caption: Logical flow of analytical method validation.



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Caption: Hypothetical signaling pathway for **C15H17BrN6O3**.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **C15H17BrN6O3** in human plasma. The method has been validated over a suitable linear range and demonstrates excellent accuracy and precision, making it well-suited

for supporting clinical and non-clinical pharmacokinetic studies. The simple protein precipitation procedure allows for a high-throughput workflow.

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